molecular formula C21H20N4O B12208046 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12208046
M. Wt: 344.4 g/mol
InChI Key: AKZBCXVGGQWNMJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,5,6,7-tetrahydro-4H-indazol-4-one core substituted with a 4,6-dimethylpyrimidin-2-yl group at position 1 and an (E)-2-phenylethenyl moiety at position 4. Its structure combines aromaticity (from pyrimidine and styrenyl groups) with a partially saturated indazolone system, which may enhance conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H20N4O/c1-14-10-15(2)24-21(23-14)25-19-11-17(12-20(26)18(19)13-22-25)9-8-16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3/b9-8+

InChI Key

AKZBCXVGGQWNMJ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C=CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, through a series of condensation reactions.

    Indazole Ring Formation: Cyclization reactions involving hydrazine derivatives to form the indazole core.

    Stilbene Formation: Introduction of the phenylethenyl group via a Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

  • Tautomerism: Computational studies () show that substituents on the indazolone ring influence tautomeric equilibria. For example, 6,6-dimethyl substitution (as in compound 2) stabilizes the keto form, while electron-withdrawing groups favor enol tautomers. The target compound’s 4,6-dimethylpyrimidin-2-yl group may similarly stabilize the keto form, enhancing crystallinity .
  • Melting Points : Analogous compounds with bulky substituents (e.g., 7s, m.p. 280–283°C) exhibit higher melting points than those with smaller groups (e.g., 7t, m.p. 233–235°C). The target compound’s (E)-styrenyl group, being planar and conjugated, may reduce melting points compared to rigid s-triazine derivatives .

Crystallographic and Conformational Analysis

The pyrazoline derivative in –10 adopts an envelope conformation in its crystal structure, with C–H···O hydrogen bonding forming 1D chains.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H20N4
  • Molecular Weight : 304.39 g/mol

The structural features contribute to its biological activity, particularly in inhibiting specific enzymes and receptors.

Research indicates that the compound acts primarily as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. HNE is implicated in various diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HNE can mitigate tissue damage caused by excessive proteolytic activity.

Inhibition Studies

In vitro studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibit potent inhibitory effects on HNE. The inhibition constants (KiK_i) for these compounds range from 6 to 35 nM, indicating high potency against this target .

Table 1: Inhibition Data for Selected Compounds

CompoundKiK_i (nM)Stability (t½ in aqueous buffer)
Compound A6>1 hour
Compound B1130 minutes
Compound C3515 minutes

The data suggest that certain modifications to the indazole core enhance both potency and stability in physiological conditions.

Case Studies

A notable study focused on the synthesis and biological evaluation of various indazole derivatives. The results underscored the importance of substituents at the 1 and 5 positions of the indazole ring for improving HNE inhibitory activity. For instance, the introduction of bromine atoms at these positions significantly increased inhibitory potency compared to unsubstituted derivatives .

Clinical Relevance

Inhibition of HNE has therapeutic implications for treating inflammatory diseases. By modulating elastase activity, these compounds may help reduce inflammation and tissue damage in conditions such as COPD and acute respiratory distress syndrome (ARDS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.